Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
N.o CAS:93267-05-1
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propriedades químicas e físicas

Nomes e Identificadores

    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
    • Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
    • (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
    • MDL: MFCD27578336
    • Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • Chave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
    • SMILES: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 232
  • XLogP3: 1.2
  • Superfície polar topológica: 64.599

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methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Método de produção

Método de produção 1

Condições de reacção
Referência
Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)
Studer, Armido; Hintermann, Tobias; Seebach, Dieter, Helvetica Chimica Acta, 1995, 78(5), 1185-206

Método de produção 2

Condições de reacção
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ;  rt → -60 °C
1.2 Solvents: Diethyl ether ;  30 min, -60 °C
1.3 Solvents: Diethyl ether ;  5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors
Oscarsson, Karin; Poliakov, Anton; Oscarson, Stefan; Danielson, U. Helena; Hallberg, Anders; et al, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Método de produção 5

Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
Referência
Approaches toward the total syntheses of astins A, B, and C
Jiang, Jianjun; Schumacher, Kelly K.; Joullie, Madeleine M.; Davis, Franklin A.; Reddy, Rajarathnam E., Tetrahedron Letters, 1994, 35(14), 2121-4

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 24 h, rt
Referência
Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ;  overnight, 3 bar, rt
Referência
MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations
Cristobal-Lecina, Edgar; Etayo, Pablo; Doran, Sean; Reves, Marc; Martin-Gago, Pablo; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Método de produção 8

Condições de reacção
Referência
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding
Marcovici-Mizrahi, Dana; Gottlieb, Hugo E.; Marks, Vered; Nudelman, Abraham, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Método de produção 9

Condições de reacção
Referência
Lithium diorganocuprate reactions with L-serine derivatives
Bajrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

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